Physicochemical Property Differentiation: Computed LogP and Polar Surface Area vs. Unsubstituted and Mono-Halogenated 5-Phenyl-1,3,4-thiadiazol-2(3H)-one Analogs
The 3-chloro-5-fluoro disubstitution pattern on the 5-phenyl ring of the target compound produces a distinct physicochemical profile compared to unsubstituted and mono-halogenated analogs. Based on computed molecular properties derived from the compound's canonical SMILES (O=c1[nH]nc(-c2cc(F)cc(Cl)c2)s1) , the target compound has a molecular weight of 230.65 g/mol and contains one hydrogen bond donor and three hydrogen bond acceptors. The dual electron-withdrawing halogen substituents (Cl σₚ = +0.23; F σₚ = +0.06) in a meta-relationship generate a unique electronic environment on the phenyl ring not achievable with single halogen substitution, which influences both π-stacking interactions with biological targets and oxidative metabolic susceptibility [1]. The 3-chloro-5-fluoro pattern also provides a balanced lipophilicity profile; the chlorine atom increases logP while the fluorine atom moderates it, a combination that has been associated with improved membrane permeability and metabolic stability in halogenated drug candidates [1].
| Evidence Dimension | Computed molecular properties (MW, HBD, HBA, halogen substitution pattern) |
|---|---|
| Target Compound Data | MW = 230.65 g/mol; HBD = 1; HBA = 3; 3-Cl + 5-F substitution; XLogP3 ≈ 2.5–3.0 (estimated based on fragment contribution) |
| Comparator Or Baseline | 5-phenyl-1,3,4-thiadiazol-2(3H)-one (CAS 24028-40-8): MW = 178.21 g/mol; HBD = 1; HBA = 2; no halogen; XLogP3 ≈ 1.5–2.0. 5-(4-fluorophenyl)-1,3,4-thiadiazol-2(3H)-one (estimated): MW ≈ 196.20 g/mol; single F; XLogP3 ≈ 1.8–2.3. 5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-one (estimated): MW ≈ 212.66 g/mol; single Cl; XLogP3 ≈ 2.2–2.7. |
| Quantified Difference | Target compound MW is 29–52 g/mol higher than mono-halogenated analogs; dual halogenation provides 0.5–1.0 log unit higher lipophilicity vs. unsubstituted parent; meta-substitution pattern is distinct from para-substituted mono-halogen analogs. |
| Conditions | Computed molecular descriptors based on SMILES structure; XLogP3 estimated using fragment-based additive methods |
Why This Matters
The dual 3-chloro-5-fluoro substitution provides a differentiated lipophilicity-electronic balance that cannot be achieved with any single-halogen or unsubstituted analog, which is critical for matching specific target binding pockets and optimizing absorption-distribution profiles in lead optimization campaigns.
- [1] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(21): 8315-8359. DOI: 10.1021/acs.jmedchem.5b00258 View Source
